5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In
Wirkmechanismus
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that is involved in the pathogenesis of several inflammatory diseases, including Alzheimer's disease. By blocking RAGE signaling, this compound reduces inflammation and oxidative stress, which are key contributors to the development and progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines in the brain, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the levels of BDNF in the brain, which is important for the survival and function of neurons. These effects contribute to the potential therapeutic benefits of this compound in treating neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease, and has shown promising results in reducing inflammation and improving cognitive function. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further investigate its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on developing more selective RAGE antagonists, as well as investigating the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of this compound in other inflammatory diseases where RAGE signaling is involved.
Synthesemethoden
The synthesis of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves a series of chemical reactions that result in the formation of the tetrazolo[1,5-a]pyrimidine ring system. The process includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenyl acyl chloride, which is then reacted with 2-fluorobenzylamine to form the corresponding amide. The amide is then reacted with sodium azide and triphenylphosphine to form the tetrazole ring, which is subsequently reduced with palladium on carbon to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons in the brain.
Eigenschaften
Molekularformel |
C18H18FN5O2 |
---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H18FN5O2/c1-25-16-8-7-11(9-17(16)26-2)14-10-15(12-5-3-4-6-13(12)19)24-18(20-14)21-22-23-24/h3-9,14-15H,10H2,1-2H3,(H,20,21,23) |
InChI-Schlüssel |
UMYSYIBKGYLCNZ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.